3-(3-Aminopropyl)-1,2,3-benzotriazin-4-one
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Overview
Description
3-(3-Aminopropyl)-1,2,3-benzotriazin-4-one, commonly known as APB, is a chemical compound that has gained significant attention in the field of scientific research. APB is a benzotriazole derivative that has been used in various studies to investigate its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of APB is still not fully understood. However, it has been shown to act as a potent inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the metabolism of dopamine in the brain. By inhibiting MAO-B, APB increases the levels of dopamine in the brain, which is thought to be responsible for its neuroprotective effects.
Biochemical and Physiological Effects
APB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which is thought to be responsible for its neuroprotective effects. APB has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, APB has been shown to inhibit the growth of cancer cells, although the mechanism by which it does so is not fully understood.
Advantages and Limitations for Lab Experiments
APB has several advantages for lab experiments. It is a highly specific inhibitor of MAO-B, which makes it a valuable tool for studying the role of MAO-B in various biological processes. In addition, APB is a relatively stable compound, which makes it easy to handle and store. However, there are also some limitations to the use of APB in lab experiments. It has been shown to have some toxicity in certain cell types, which may limit its use in some experiments. In addition, the mechanism of action of APB is still not fully understood, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on APB. One area of research is the development of APB analogs that have improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of APB in the treatment of neurological disorders and cancer. Finally, further research is needed to fully understand the mechanism of action of APB and its biochemical and physiological effects.
Conclusion
In conclusion, APB is a benzotriazole derivative that has gained significant attention in the field of scientific research. It has been extensively studied for its potential therapeutic applications and has been shown to have neuroprotective and anticancer effects. APB is a highly specific inhibitor of MAO-B, which makes it a valuable tool for studying the role of MAO-B in various biological processes. However, the mechanism of action of APB is still not fully understood, and further research is needed to fully understand its biochemical and physiological effects.
Synthesis Methods
APB can be synthesized using a variety of methods, including the reduction of 3-nitrobenzotriazole and the reaction of 3-aminopropionitrile with 1,2,3-trichloro-4-nitrobenzene. However, the most commonly used method for synthesizing APB is the reaction of 3-aminopropionitrile with 1,2,3-trichloro-4-oxo-butan-2-one. This method yields APB with a high purity and a good yield.
Scientific Research Applications
APB has been extensively used in scientific research to investigate its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. APB has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-(3-aminopropyl)-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-6-3-7-14-10(15)8-4-1-2-5-9(8)12-13-14/h1-2,4-5H,3,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUJJKLPUXQEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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